Pyrantel hydrochloride
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Overview
Description
Pyrantel hydrochloride is a pyrimidine-derivative anthelmintic agent used primarily for the treatment of various parasitic worm infections, including ascariasis, hookworm infections, enterobiasis (pinworm infection), trichostrongyliasis, and trichinellosis . It is known for its effectiveness in causing spastic paralysis of susceptible nematodes, leading to their expulsion from the host’s body .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrantel hydrochloride can be synthesized through a series of chemical reactions involving pyrimidine derivatives. The synthesis typically involves the reaction of 1-methyl-2-thiophenylvinyl-5,6-dihydro-4H-pyrimidine with hydrochloric acid to form this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as Reverse Phase High Performance Liquid Chromatography (RP-HPLC) for the purification and validation of the final product .
Chemical Reactions Analysis
Types of Reactions: Pyrantel hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine ring structure.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .
Major Products Formed: The major products formed from these reactions include various pyrantel derivatives with modified pharmacological properties .
Scientific Research Applications
Pyrantel hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrimidine derivatives and their reactions.
Biology: Employed in research on parasitic infections and their treatment.
Medicine: Widely used in the development of anthelmintic drugs for both human and veterinary medicine.
Industry: Utilized in the production of antiparasitic formulations for agricultural and veterinary use
Mechanism of Action
Pyrantel hydrochloride acts as a depolarizing neuromuscular blocking agent. It promotes the release of acetylcholine, inhibits cholinesterase, and stimulates ganglionic neurons, leading to the spastic paralysis of susceptible nematodes . This paralysis causes the worms to lose their grip on the intestinal wall and be expelled from the host’s body .
Comparison with Similar Compounds
Mebendazole: Another anthelmintic used to treat parasitic worm infections.
Albendazole: A broad-spectrum anthelmintic effective against various parasitic worms.
Praziquantel: Used primarily for the treatment of schistosomiasis and liver flukes
Comparison: Pyrantel hydrochloride is unique in its mechanism of action as a depolarizing neuromuscular blocking agent, whereas mebendazole and albendazole work by inhibiting the polymerization of tubulin in the worms. Praziquantel, on the other hand, increases the permeability of the worm’s cell membranes to calcium ions, causing paralysis .
Properties
CAS No. |
26155-20-4 |
---|---|
Molecular Formula |
C11H15ClN2S |
Molecular Weight |
242.77 g/mol |
IUPAC Name |
1-methyl-2-[(E)-2-thiophen-2-ylethenyl]-5,6-dihydro-4H-pyrimidine;hydrochloride |
InChI |
InChI=1S/C11H14N2S.ClH/c1-13-8-3-7-12-11(13)6-5-10-4-2-9-14-10;/h2,4-6,9H,3,7-8H2,1H3;1H/b6-5+; |
InChI Key |
ZYCUDGIOGBIKAV-IPZCTEOASA-N |
Isomeric SMILES |
CN1CCCN=C1/C=C/C2=CC=CS2.Cl |
Canonical SMILES |
CN1CCCN=C1C=CC2=CC=CS2.Cl |
Origin of Product |
United States |
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